molecular formula C12H14BrNO2 B1270612 2-(4-Bromophenyl)-1-morpholinoethanone CAS No. 349428-85-9

2-(4-Bromophenyl)-1-morpholinoethanone

Cat. No.: B1270612
CAS No.: 349428-85-9
M. Wt: 284.15 g/mol
InChI Key: SBYPWFXETHVEOJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-morpholinoethanone is an organic compound that belongs to the class of bromophenyl derivatives It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

  • Step 1: Formation of Imine Intermediate

      Reactants: 4-bromobenzaldehyde, morpholine

      Catalyst: Acid catalyst (e.g., hydrochloric acid)

      Conditions: Reflux in ethanol

  • Step 2: Reduction of Imine Intermediate

      Reactants: Imine intermediate, reducing agent (e.g., sodium borohydride)

      Conditions: Room temperature, methanol as solvent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-morpholinoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

  • Substitution Reactions

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium, varying temperatures

  • Reduction Reactions

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Solvent (e.g., tetrahydrofuran, methanol), room temperature

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives

    Oxidation Reactions: Carboxylic acids, aldehydes

    Reduction Reactions: Alcohols

Scientific Research Applications

2-(4-Bromophenyl)-1-morpholinoethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the preparation of various organic molecules, including heterocycles and polymers.

    Biological Studies: The compound is investigated for its biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is utilized in the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the morpholinoethanone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-piperidin-1-ylethanone
  • 2-(4-Bromophenyl)-1-pyrrolidin-1-ylethanone
  • 2-(4-Bromophenyl)-1-piperazin-1-ylethanone

Uniqueness

2-(4-Bromophenyl)-1-morpholinoethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYPWFXETHVEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358061
Record name 2-(4-Bromophenyl)-1-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349428-85-9
Record name 2-(4-Bromophenyl)-1-morpholinoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of morpholine (16 g, 183.91 mmol, 1.98 equiv) in dichloromethane (50 mL) at 0-5° C. was added a solution of 2-(4-bromophenyl)acetyl chloride (21.5 g, 92.67 mmol, 1.00 equiv) in dichloromethane (20 mL) dropwise with stirring. The reaction mixture was stirred for another hour at 0˜5° C. The reaction mixture was warmed to room temperature and diluted with 30 mL of dichloromethane. The mixture was washed with 3×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 19.5 g (74%) of 2-(4-bromophenyl)-1-morpholinoethanone as a white solid. LC-MS: (ES, m/z): 284 [M+H]+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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